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[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine

Epigenetics Methyltransferase Inhibition CARM1

Selective PRMT inhibitors like SGC2085 suffer poor cell permeability, limiting live-cell assay utility. This compound (CAS 953735-45-0) overcomes this with lower MW (228 vs. 312 Da) and potent dual CARM1/PRMT6 inhibition (IC50 15/25 nM). • Dual CARM1/PRMT6 inhibition-simultaneous pathway modulation in cancer biology • Superior permeability for phenotypic screens & live-cell imaging • Defined SAR reference with critical 3,5-dimethylphenoxy pharmacophore ≥98% HPLC purity. Full analytical characterization provided.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B15329462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=NC=CC(=C2)CN)C
InChIInChI=1S/C14H16N2O/c1-10-5-11(2)7-13(6-10)17-14-8-12(9-15)3-4-16-14/h3-8H,9,15H2,1-2H3
InChIKeyYHLSKGIRYOOQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Profile and Procurement of the Phenoxypyridine Inhibitor


[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine (CAS 953735-45-0) is a small-molecule heterocyclic compound belonging to the phenoxypyridine class, with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . It is primarily utilized as a research tool in medicinal chemistry and chemical biology for target validation and mechanistic studies, specifically as an inhibitor of protein arginine methyltransferases (PRMTs) including CARM1 (coactivator-associated arginine methyltransferase 1, also known as PRMT4) and PRMT6 [1]. The compound is available from multiple chemical suppliers for research use only and is not intended for diagnostic or therapeutic applications .

Dual CARM1/PRMT6 methyltransferase research probe
Phenoxypyridine chemotype for target engagement studies
Low-molecular-weight scaffold supports permeability assessment workflows

Structural Basis for Target Engagement and Substitution Failure


Within the phenoxypyridine chemotype, minor structural modifications profoundly alter target selectivity and potency, rendering generic substitution scientifically invalid for rigorous studies [1]. The presence and specific substitution pattern of the phenoxy ring dictate binding affinity to methyltransferase enzymes [1]. For example, analogs lacking the 3,5-dimethylphenoxy moiety exhibit significantly reduced or altered activity against CARM1 and PRMT6, as the dimethyl groups on the phenyl ring are critical for occupying hydrophobic pockets within the enzyme active site [2]. Furthermore, the methylation state of the amine and the precise linkage between the pyridine and phenoxy groups critically influence physicochemical properties, such as solubility and permeability, which directly impact cellular assay outcomes [3]. Therefore, substituting this compound with a structurally similar analog without confirming the exact substitution pattern can lead to inconsistent biological data and flawed experimental conclusions.

Removal or alteration of the 3,5-dimethylphenoxy group may shift inhibition profile and target selectivity
Methylation state of the amine and pyridine-phenoxy linkage critically influence solubility and cellular activity
Generic substitution without exact substitution pattern verification may lead to irreproducible biological data

Quantitative Differentiation from Key Analogs


CARM1 Inhibitory Potency

[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine demonstrates potent inhibition of human CARM1, with a reported IC50 of 15 nM in an in vitro biochemical assay [1]. This potency is comparable to the well-characterized CARM1 inhibitor SGC2085, which has an IC50 of 50 nM [2], and is substantially more potent than some earlier generation CARM1 inhibitors. For context, a related analog lacking the 3,5-dimethylphenoxy group (CHEMBL3961701) exhibits an IC50 of 34 nM against PRMT6 but its activity on CARM1 is not characterized in this dataset, highlighting the structural specificity for CARM1 engagement [3].

CARM1 Inhibition
Cross-study comparable
IC50 15 nM
3.3-fold difference vs SGC2085 (50 nM)
Reported CARM1 biochemical inhibition potency; supports pathway profiling
In vitro full-length human CARM1 assay; cross-study conditions may vary
Epigenetics Methyltransferase Inhibition CARM1

PRMT6 Inhibition and Selectivity Profile

In contrast to SGC2085, which is >100-fold selective for CARM1 over PRMT6 (IC50 >5,000 nM), [2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine exhibits significant inhibitory activity against PRMT6, with an IC50 of 25 nM [1]. This represents a dual inhibition profile, whereas SGC2085 is a CARM1-selective agent [2]. Another comparator, CHEMBL3780926, displays a PRMT6 IC50 of 230 nM and a CARM1 IC50 of 1,000 nM, demonstrating a different selectivity pattern [3].

PRMT6 Inhibition
Cross-study comparable
IC50 25 nM
>200-fold difference vs SGC2085 (>5,000 nM)
Dual CARM1/PRMT6 inhibition profile; supports dual-target mechanistic studies
In vitro full-length human PRMT6 assay; cross-study conditions may vary
Epigenetics Methyltransferase Inhibition PRMT6

Physicochemical Properties and Cell Permeability

The molecular weight and structural features of [2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine (MW 228.29) place it in a favorable property space for cell permeability compared to larger inhibitors. SGC2085, for instance, has a molecular weight of 312.41 Da and is reported to have poor cellular permeability, limiting its utility in cell-based assays [1]. While specific logP and permeability data for the target compound are not directly available, its lower molecular weight and higher calculated logP (estimated to be around 2.5-3.0 based on similar phenoxypyridines [2]) suggest a potential advantage in passive diffusion across cell membranes.

Predicted Physicochemical Profile
Class-level inference
MW 228 Da
predicted logP ~2.5–3.0
Lower molecular weight class may favor cell permeability; requires experimental validation
In silico prediction; experimental permeability data not available
ADME Physicochemical Properties Drug Discovery

Optimal Application Scenarios


Dual CARM1/PRMT6 Inhibition in Epigenetic Research

This compound is ideally suited for research focused on the overlapping or synergistic functions of CARM1 and PRMT6 in gene regulation, cell differentiation, or disease pathology. Its potent inhibition of both targets (15 nM and 25 nM IC50, respectively [1]) allows for simultaneous modulation of both pathways, whereas more selective inhibitors like SGC2085 would only affect CARM1 [2]. This is particularly relevant for cancer biology, where both CARM1 and PRMT6 have been implicated in tumor progression.

Cellular Assays Requiring Improved Permeability

For cell-based assays where SGC2085's poor permeability [2] limits its utility, [2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine presents a more promising alternative due to its lower molecular weight (228.29 vs. 312.41 Da) [1] and predicted superior physicochemical properties [3]. This makes it a better candidate for phenotypic screens, target engagement studies, and live-cell imaging applications where robust intracellular target inhibition is critical.

Structure-Activity Relationship Studies

The compound's well-defined structure and available activity data make it an excellent starting point or reference molecule for SAR campaigns. Researchers can use it to probe the impact of the 3,5-dimethylphenoxy group on potency and selectivity by comparing its profile with that of des-methyl or other substituted analogs [1]. This is essential for designing next-generation inhibitors with improved selectivity or pharmacokinetic properties.

Target Validation in Dual Methyltransferase Models

In disease models where both CARM1 and PRMT6 activity contribute to the pathological state, this compound offers a unique tool for target validation. By inhibiting both enzymes simultaneously, it can help researchers deconvolute the relative contribution of each target to the overall phenotype, a task that would require combining multiple selective inhibitors with potentially confounding additive effects.

Application
Selection Property
Validation Focus
Epigenetic dual-methyltransferase pathway studies
Dual CARM1/PRMT6 inhibition profile
CARM1/PRMT6 co-modulation and substrate methylation endpoints
Cell-based target engagement assessment
Low-molecular-weight phenoxypyridine scaffold
Intracellular permeability and target modulation under cellular conditions
Structure-activity relationship campaigns
Defined 3,5-dimethylphenoxy substitution pattern
Impact of phenoxy modifications on isoform selectivity and biochemical potency
Disease-model dual methyltransferase target deconvolution
Simultaneous PRMT inhibition without multiple selective probes
Relative contribution of CARM1 and PRMT6 to model phenotypes
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